4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-phenylthiazole
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Overview
Description
3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridazine ring, and substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole and pyridazine compounds .
Scientific Research Applications
3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)ACETIC ACID: Similar thiazole derivative with different substituents.
4-METHYL-5-(2-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)PYRIDIN-4-YL)-1,3-THIAZOL-2-AMINE: Another thiazole compound with distinct functional groups.
Uniqueness
3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE is unique due to its specific combination of thiazole and pyridazine rings, along with the methyl and phenyl substitutions.
Properties
Molecular Formula |
C22H19N3S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C22H19N3S2/c1-15-8-6-7-11-18(15)14-26-20-13-12-19(24-25-20)21-16(2)23-22(27-21)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3 |
InChI Key |
JFKULWKOJKKAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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